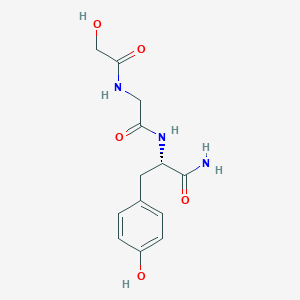

N-(Hydroxyacetyl)glycyl-L-tyrosinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Hydroxyacetyl)glycyl-L-tyrosinamide is a peptide derivative composed of glycine, tyrosine, and an acetyl groupIt is characterized by its unique structure, which allows it to interact with various biomolecules and participate in different biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Hydroxyacetyl)glycyl-L-tyrosinamide can be synthesized through a series of chemical reactions involving the amino acids glycine and tyrosine. The synthesis typically involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of glycine and tyrosine are protected using suitable protecting groups to prevent unwanted side reactions.

Coupling Reaction: The protected glycine and tyrosine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed under mild conditions to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(Hydroxyacetyl)glycyl-L-tyrosinamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

Substitution: The amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Hydroxyacetyl)glycyl-L-tyrosinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

Biology: It serves as a model compound for studying peptide interactions and protein folding.

Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry: It is used in the formulation of cosmetic products for its anti-aging and skin-rejuvenating properties

Mechanism of Action

The mechanism of action of N-(Hydroxyacetyl)glycyl-L-tyrosinamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-L-tyrosinamide: Similar in structure but lacks the glycine residue.

Glycyl-L-tyrosine: Similar but does not have the acetyl group.

N-Glycyl-L-tyrosine: Similar but lacks the hydroxyacetyl group .

Uniqueness

N-(Hydroxyacetyl)glycyl-L-tyrosinamide is unique due to its specific combination of glycine, tyrosine, and an acetyl group, which imparts distinct physicochemical properties and biological activities. This unique structure allows it to participate in a wider range of biochemical processes compared to its similar compounds .

Biological Activity

N-(Hydroxyacetyl)glycyl-L-tyrosinamide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of L-tyrosine, an amino acid known for its role in protein synthesis and as a precursor to neurotransmitters. The incorporation of hydroxyacetyl and glycyl groups enhances its solubility and potential biological interactions.

1. Antioxidant Properties

Research indicates that derivatives of L-tyrosine, including this compound, exhibit significant antioxidant activity. This property is attributed to the phenolic group present in tyrosine, which can scavenge free radicals. Studies have shown that such compounds can effectively reduce oxidative stress in various biological systems .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis .

3. Inhibition of Enzymatic Activity

The compound also shows potential as an inhibitor of enzymes such as tyrosinase, which is involved in melanin production. Inhibiting this enzyme can be beneficial in treating conditions like hyperpigmentation . Kinetic studies have revealed that this compound acts as a non-competitive inhibitor, suggesting its utility in cosmetic formulations aimed at skin lightening .

Case Study 1: Antioxidant Efficacy

A study conducted on various L-tyrosine derivatives, including this compound, demonstrated a significant reduction in DPPH radical levels, indicating strong antioxidant capacity. The IC50 value was found to be lower compared to other tested compounds, highlighting its effectiveness .

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations of 100 µg/mL and above. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, suggesting moderate antibacterial activity .

Research Findings

Properties

CAS No. |

919104-62-4 |

|---|---|

Molecular Formula |

C13H17N3O5 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-hydroxyacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C13H17N3O5/c14-13(21)10(5-8-1-3-9(18)4-2-8)16-11(19)6-15-12(20)7-17/h1-4,10,17-18H,5-7H2,(H2,14,21)(H,15,20)(H,16,19)/t10-/m0/s1 |

InChI Key |

KNZOJVYRWYJBTP-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CNC(=O)CO)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.